Tetracenomycin C

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

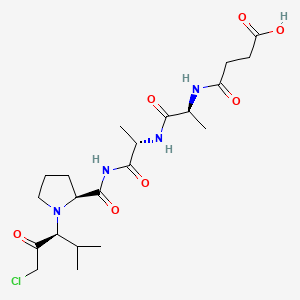

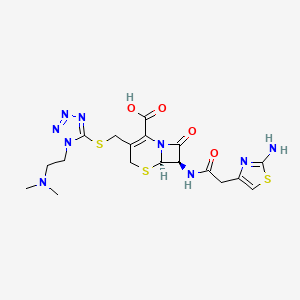

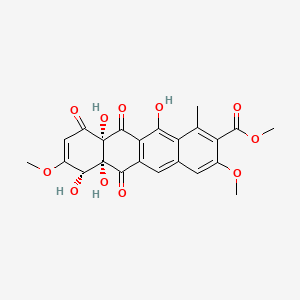

Tetracenomycin C is a tetracenomycin, a methyl ester and a tertiary alpha-hydroxy ketone.

科研应用

Antibiotic Properties and Structural Analysis

Tetracenomycin C, produced by Streptomyces glaucescens, is known for its antibiotic properties, mainly against Gram-positive bacteria, and moderate cytotoxic effects on leukemia cells. Its structure, related to anthracyclinones, has been established through chemical and X-ray analysis, revealing its interaction with DNA (Egert, Noltemeyer, Siebers, Rohr, & Zeeck, 1992). Another study focused on isolating tetracenomycin C-nonproducing Streptomyces glaucescens mutants, aiding the understanding of the genetics and pathway intermediates in the production of antitumor anthracycline antibiotics (Motamedi, Wendt-Pienkowski, & Hutchinson, 1986).

Biochemical and Genetic Analysis

The biochemical and genetic aspects of tetracenomycin C have been extensively studied. For instance, the characterization of Tetracenomycin F1 monooxygenase involved in its biosynthesis was elucidated, providing insights into its unique enzymatic properties (Shen & Hutchinson, 1993). The acyl carrier protein of its polyketide synthase was also expressed and analyzed, highlighting its role in tetracenomycin C synthesis (Shen, Summers, Gramajo, Bibb, & Hutchinson, 1992).

Antitumor Activity

The antitumor activity of tetracenomycin C derivatives has been a significant area of research. Tetracenomycin X, closely related to tetracenomycin C, has shown promising antitumor activity in lung cancer cells through the downregulation of cyclin D1, offering potential for future cancer treatments (Qiao, Gan, Wang, Liu, Shang, Li, & Chen, 2019).

Metabolic Engineering and Synthetic Biology

Recent advancements in metabolic engineering have enabled the manipulation of the tetracenomycin pathway. A study developed a BioBricks toolbox for engineering the tetracenomycin pathway, demonstrating the potential for producing analogs and enhancing their biological activity (Nguyen, Riebschleger, Brown, Gorgijevska, & Nybo, 2021).

Ribosomal Interaction and Translation Inhibition

Interestingly, tetracenomycin X, another derivative, inhibits translation by binding within the ribosomal exit tunnel, a unique mechanism that distinguishes it from other translation inhibitors. This discovery opens avenues for developing antibiotics with novel modes of action (Osterman et al., 2020).

性质

CAS 编号 |

71135-22-3 |

|---|---|

产品名称 |

Tetracenomycin C |

分子式 |

C23H20O11 |

分子量 |

472.4 g/mol |

IUPAC 名称 |

methyl (6aR,7S,10aR)-6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate |

InChI |

InChI=1S/C23H20O11/c1-8-14-9(6-11(32-2)15(8)21(29)34-4)5-10-16(17(14)25)20(28)22(30)13(24)7-12(33-3)19(27)23(22,31)18(10)26/h5-7,19,25,27,30-31H,1-4H3/t19-,22-,23-/m1/s1 |

InChI 键 |

ULHJWHCSSAEMLW-UEVCKROQSA-N |

手性 SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)[C@@]4(C(=O)C=C([C@H]([C@@]4(C3=O)O)O)OC)O)OC)C(=O)OC |

SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)O)OC)C(=O)OC |

规范 SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)O)OC)C(=O)OC |

同义词 |

tetracenomycin C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。